molecular formula C34H31FN6O5S2 B2817650 N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide CAS No. 393573-81-4

N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide

Cat. No.: B2817650
CAS No.: 393573-81-4
M. Wt: 686.78
InChI Key: ITOBDNKVOQGQSB-UHFFFAOYSA-N
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Description

N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of reactions such as nucleophilic substitution, condensation, and cyclization. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide stands out due to its unique combination of functional groups and potential applications across multiple fields. Its complex structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.

Biological Activity

N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.

Compound Overview

Chemical Properties:

  • Molecular Formula: C36H36N6O5S2
  • Molecular Weight: 696.85 g/mol
  • IUPAC Name: N-{[5-[({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide
  • LogP: 6.3684

Anticancer Properties

Research indicates that compounds containing pyrazole and triazole moieties exhibit promising anticancer activities. For instance, derivatives of pyrazoles have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. A study demonstrated that certain pyrazole derivatives inhibited the proliferation of cancer cells by modulating key signaling pathways involved in cell cycle regulation and apoptosis .

Case Study:
In a screening of a drug library on multicellular spheroids, a related pyrazole compound displayed significant anticancer activity against multiple cancer types. The mechanism involved the inhibition of specific kinases that are crucial for cancer cell survival .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties due to the presence of the pyrazole and triazole rings. Studies have shown that similar compounds can effectively inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. For example, modifications on the pyrazole scaffold have resulted in compounds that exhibited up to 85% inhibition of TNF-alpha at low concentrations compared to standard anti-inflammatory drugs like dexamethasone .

Table 1: Inhibitory Activity of Pyrazole Derivatives

CompoundTNF-alpha Inhibition (%)IL-6 Inhibition (%)Concentration (µM)
Compound A76%86%1
Compound B61%76%10

Antimicrobial Activity

The antimicrobial properties of compounds with similar structures have also been investigated. In vitro studies have demonstrated that these compounds can inhibit various bacterial strains and fungi. For instance, one study reported that certain pyrazole derivatives showed significant antimicrobial activity against E. coli and Aspergillus niger, suggesting a broad-spectrum effect .

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in inflammatory responses and cancer progression.
  • Receptor Modulation: Interaction with specific receptors could modulate cellular signaling pathways critical for cell survival and proliferation.
  • Cytotoxic Effects: Induction of apoptosis through mitochondrial pathways may contribute to its anticancer effects.

Properties

IUPAC Name

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H31FN6O5S2/c1-44-27-14-7-6-13-25(27)40-30(19-36-33(43)21-10-4-5-12-23(21)35)37-38-34(40)48-20-31(42)41-26(18-24(39-41)29-16-9-17-47-29)22-11-8-15-28(45-2)32(22)46-3/h4-17,26H,18-20H2,1-3H3,(H,36,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOBDNKVOQGQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=C(C(=CC=C5)OC)OC)CNC(=O)C6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H31FN6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

686.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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